
3-(Dimethylamino)-2-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-2-methylbutan-1-ol, also known as DMBA, is a chiral amine that has gained significant attention in the scientific community due to its diverse range of applications. DMBA is commonly used as a chiral auxiliary in asymmetric synthesis, and it has also been studied for its potential as a drug molecule.
科学的研究の応用
3-(Dimethylamino)-2-methylbutan-1-ol has been extensively studied for its applications in asymmetric synthesis. It is commonly used as a chiral auxiliary in the synthesis of various organic molecules, including amino acids, alcohols, and esters. This compound has also been studied for its potential as a drug molecule, particularly in the treatment of neurological disorders such as Alzheimer's disease.
作用機序
The mechanism of action of 3-(Dimethylamino)-2-methylbutan-1-ol as a chiral auxiliary in asymmetric synthesis involves the formation of a diastereomeric complex between this compound and the substrate. This complex then undergoes a chemical reaction, resulting in the formation of the desired enantiomer. The mechanism of action of this compound as a drug molecule is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In terms of biochemical effects, this compound has been shown to modulate the levels of various neurotransmitters, including acetylcholine and dopamine. In terms of physiological effects, this compound has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using 3-(Dimethylamino)-2-methylbutan-1-ol as a chiral auxiliary in asymmetric synthesis is its high enantiomeric purity. This compound is also relatively easy to synthesize and is commercially available. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications. Additionally, this compound can be difficult to remove from the reaction mixture, which can lead to contamination of the final product.
将来の方向性
There are several future directions for research on 3-(Dimethylamino)-2-methylbutan-1-ol. One area of research is the development of new methods for the synthesis of this compound with improved enantiomeric purity. Another area of research is the investigation of this compound's potential as a drug molecule for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter levels in the brain.
合成法
3-(Dimethylamino)-2-methylbutan-1-ol can be synthesized through various methods, including the reduction of 3-(dimethylamino)-2-methylbutan-1-one, followed by the addition of a reducing agent such as sodium borohydride. Another method involves the reduction of this compound using a reducing agent such as lithium aluminum hydride. Both methods result in the production of this compound with high enantiomeric purity.
特性
IUPAC Name |
3-(dimethylamino)-2-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(5-9)7(2)8(3)4/h6-7,9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWELZUUMALVQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

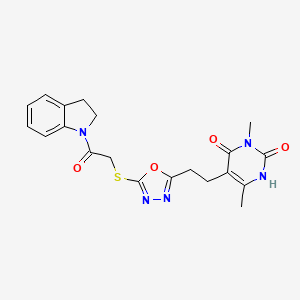
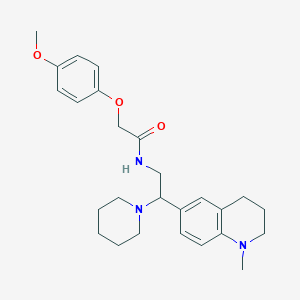
![1-(4-methoxyphenyl)-6-(phenethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2855380.png)


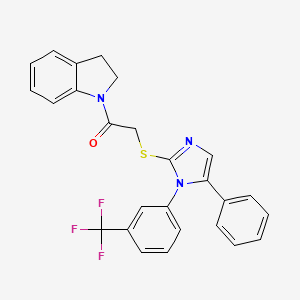


![3,4a,4a1,5,6,7,7a,12b-octahydro-2H-chromeno[4',3',2':4,5]thiochromeno[2,3-d]thiazol-2-one](/img/structure/B2855388.png)
![7-tert-butyl 3-methyl 2-amino-4H,5H,6H,7H,8H-thieno[2,3-c]azepine-3,7-dicarboxylate](/img/structure/B2855389.png)
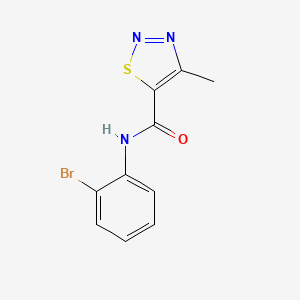
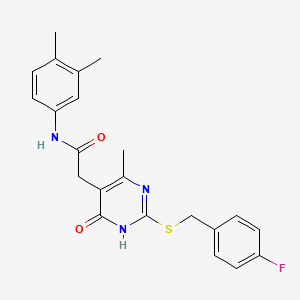
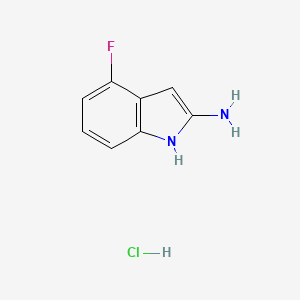
![7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)